Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate typically involves the reaction of 4-formyl-3-methylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Tert-butyl 4-carboxy-3-methylpiperidine-1-carboxylate.
Reduction: Tert-butyl 4-hydroxymethyl-3-methylpiperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is used in scientific research for various applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions with various biomolecules, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- Tert-butyl 4-carboxy-3-methylpiperidine-1-carboxylate
- Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is unique due to its formyl group, which provides distinct reactivity compared to similar compounds. This functional group allows for specific chemical transformations and interactions that are not possible with other derivatives .
Biological Activity
Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate (TBFMPC) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of TBMFPC, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
TBMFPC is characterized by its piperidine ring structure, which contains a tert-butyl group, a formyl group, and a carboxylate functional group. The molecular formula is with a molecular weight of approximately . The presence of these functional groups suggests that TBMFPC could serve as an important intermediate for synthesizing more complex molecules, particularly those targeting piperidine scaffolds.
The biological activity of TBMFPC is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate different biological pathways. For instance, TBMFPC derivatives have been studied for their potential antimicrobial and anticancer properties, indicating a broad spectrum of activity .
Interaction with Biological Targets
- Enzyme Inhibition : Preliminary studies suggest that TBMFPC may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
- Receptor Binding : Piperidine derivatives like TBMFPC are known to interact with neurotransmitter receptors in the central nervous system, influencing neural activity and potentially offering therapeutic effects for neurological conditions .
Biological Activity Studies
Recent research has explored the biological activities of TBMFPC and its derivatives. Below are key findings from various studies:
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of TBMFPC derivatives against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls, highlighting their potential as antimicrobial agents .
- Anticancer Effects : In vitro studies assessed the cytotoxicity of TBMFPC on different cancer cell lines. The compound showed promising results in reducing cell viability in a dose-dependent manner, suggesting its potential as an anticancer therapeutic .
- Neuroprotective Effects : Research investigating the neuroprotective properties of TBMFPC found that it could mitigate oxidative stress in neuronal cells induced by amyloid-beta peptides, which are implicated in Alzheimer's disease . This suggests a role for TBMFPC in neurodegenerative disease management.
Applications in Drug Development
TBMFPC serves as a valuable building block in the synthesis of various bioactive compounds. Its ability to undergo further functionalization makes it suitable for developing novel drugs targeting multiple pathways:
- CNS Disorders : Given its interaction with neurotransmitter receptors, TBMFPC is being explored for potential applications in treating CNS disorders.
- Cancer Therapy : The anticancer properties observed suggest that derivatives of TBMFPC could be developed into chemotherapeutic agents.
- Antimicrobial Agents : The antimicrobial activity opens avenues for developing new antibiotics amidst rising resistance issues.
Properties
IUPAC Name |
tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-7-13(6-5-10(9)8-14)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVBIBPBUCVLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512822-18-3 | |
Record name | tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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